molecular formula C20H21N3O3 B5529599 N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

Cat. No. B5529599
M. Wt: 351.4 g/mol
InChI Key: CCUOQMSNLBGVEP-FUHWJXTLSA-N
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Description

The compound belongs to a class of chemicals known for their complex synthesis processes and potential for biological activity. While the exact compound has not been detailed in available literature, related compounds exhibit significant pharmacological potential, including anticancer and anti-inflammatory properties.

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of key intermediates such as acetamides and the introduction of specific functional groups through reactions like acylation and substitution. For example, the synthesis of related compounds has utilized acetyl chloride and aromatic aldehyde reactions to produce specific acetamide derivatives (Panchal & Patel, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. Studies have shown that related compounds can exhibit planar structures with specific dihedral angles indicating the orientation of different groups around the acetamide moiety (Camerman et al., 2005).

Chemical Reactions and Properties

Related compounds have been shown to participate in various chemical reactions, such as oxidative cyclization and hydrogen bonding, which are critical for their biological activity. For instance, the oxidative cyclisation of N-alkenyl-amides mediated by Mn(III) has been used to synthesize pyrrolidin-2-ones with specific substituents, indicating the versatility of acetamide derivatives in chemical synthesis (Galeazzi et al., 1996).

Physical Properties Analysis

The physical properties of compounds in this class, such as melting points and solubility, are influenced by their molecular structure. Studies on related compounds have utilized techniques like TLC and melting point analysis to assess purity and physical characteristics, essential for determining their suitability for further applications.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. For instance, the introduction of specific substituents has been shown to affect the anticonvulsant activity of acetamide derivatives, highlighting the importance of chemical modifications in enhancing biological activity (Obniska et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, benzoxazole derivatives have been studied for their antiprotozoal and antimicrobial activities . The molecular docking study rationalizes the relative inhibitory activity of similar compounds as antimalarial agents .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the promising results of similar benzoxazole derivatives, this compound could be studied for its potential antiprotozoal, antimicrobial, and antimalarial activities .

properties

IUPAC Name

N-[(3S,4R)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13(24)21-18-12-23(20-22-17-5-3-4-6-19(17)26-20)11-16(18)14-7-9-15(25-2)10-8-14/h3-10,16,18H,11-12H2,1-2H3,(H,21,24)/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUOQMSNLBGVEP-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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